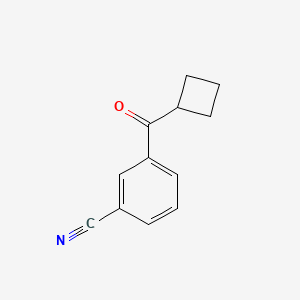

3-Cyanophenyl cyclobutyl ketone

Description

Structural Features and Unique Chemical Substructures of 3-Cyanophenyl Cyclobutyl Ketone

This compound, with the chemical formula C₁₂H₁₁NO, possesses a distinct molecular architecture characterized by two key functional groups: a cyclobutyl ketone and a meta-substituted cyanophenyl ring. The cyclobutyl moiety, a four-membered carbocyclic ring, is notable for its inherent ring strain, which significantly influences its reactivity. This strain makes the cyclobutyl group susceptible to various ring-opening and rearrangement reactions, providing synthetic chemists with a versatile tool for accessing a range of other cyclic and acyclic structures.

The ketone functional group attached to the cyclobutane (B1203170) ring serves as a reactive handle for a multitude of chemical transformations. It can undergo nucleophilic addition, reduction to the corresponding alcohol, or participate in enolate chemistry. The juxtaposition of the carbonyl group and the strained ring gives rise to unique reactivity, such as in photochemical reactions like the Norrish-Yang cyclization.

The second critical component is the 3-cyanophenyl group. The aromatic ring provides a rigid scaffold, while the cyano (nitrile) group at the meta position acts as a strong electron-withdrawing group. This electronic feature modulates the reactivity of the aromatic ring and the ketone. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic utility of the parent molecule. The meta-substitution pattern influences the regioselectivity of further electrophilic aromatic substitution reactions.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.23 g/mol |

| CAS Number | 898790-48-2 |

| IUPAC Name | 3-(cyclobutanecarbonyl)benzonitrile |

This table displays the basic chemical properties of this compound.

Relevance of Cyclobutyl Ketone and Cyanoaromatic Moieties in Modern Synthesis and Molecular Design

The constituent parts of this compound, the cyclobutyl ketone and cyanoaromatic moieties, are independently recognized for their significant roles in contemporary organic synthesis and drug discovery.

Cyclobutyl Ketones: The cyclobutane ring is increasingly appreciated as a valuable scaffold in medicinal chemistry. nih.govnih.govdocumentsdelivered.comresearchgate.net Its three-dimensional nature provides a departure from the flat structures often associated with aromatic rings, which can lead to improved physicochemical properties and novel binding interactions with biological targets. Specifically, 1,3-difunctionalized cyclobutanes are considered important building blocks as they can act as conformationally restricted bioisosteres for more flexible alkyl chains or as non-planar replacements for aromatic rings. nih.govnih.gov The ketone functionality on the cyclobutane ring is a key precursor for accessing these valuable 1,3-disubstituted systems. nih.govnih.govdocumentsdelivered.comresearchgate.net Methodologies such as C-H functionalization of cyclobutyl ketones have been developed to introduce diverse substituents with high stereocontrol. nih.govnih.govdocumentsdelivered.comresearchgate.net

Cyanoaromatic Moieties: Aromatic nitriles are prevalent in pharmaceuticals and other functional organic materials. The cyano group can act as a key pharmacophoric element, engaging in hydrogen bonding and dipole-dipole interactions within protein binding sites. Furthermore, its electron-withdrawing nature can be exploited to tune the electronic properties of a molecule, influencing its reactivity and metabolic stability. The nitrile can also serve as a synthetic precursor to other important functional groups, such as tetrazoles, which are common in medicinal chemistry.

The combination of these two moieties in this compound creates a molecule with a rich potential for derivatization and application. The cyclobutyl ketone can be manipulated to generate diverse three-dimensional structures, while the cyanoaromatic part offers opportunities for fine-tuning electronic properties and introducing further functionality.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

A comprehensive review of the current scientific literature reveals that while the constituent fragments of this compound are well-studied, dedicated research on the compound itself is limited. Much of the available information comes from chemical supplier catalogs and databases, which confirm its commercial availability. riekemetals.combldpharm.comchemicalbook.com

Detailed studies focusing on the specific synthesis, reactivity, and applications of this compound are not extensively reported in peer-reviewed journals. While general methods for the synthesis of aryl ketones are well-established, such as the Friedel-Crafts acylation of benzonitrile (B105546) with cyclobutanecarbonyl chloride, specific optimized conditions and yields for this particular compound are not readily found in the public domain. A plausible synthetic route could also involve the reaction of 3-cyanophenylmagnesium bromide with cyclobutanecarbonyl chloride.

Similarly, while the reactions of cyclobutyl ketones and cyanophenyl compounds are individually understood, their interplay within the single molecule of this compound remains an area ripe for investigation. For instance, exploring the regioselectivity of reactions on the aromatic ring as influenced by the cyclobutyl ketone moiety, or investigating unique photochemical behavior arising from the combination of the chromophoric phenyl ring and the strained cyclobutyl ketone, could yield novel chemical transformations.

The primary knowledge gap, therefore, is the lack of specific experimental data and dedicated research on this compound. There is a clear opportunity for the academic and industrial research communities to explore the synthetic potential of this molecule. Such studies could involve:

Detailed Synthesis and Optimization: Developing and reporting a high-yielding and scalable synthesis of this compound.

Reactivity Studies: Investigating the chemical transformations of both the cyclobutyl ketone and the cyanoaromatic moieties to understand their mutual influence on reactivity.

Application-Oriented Research: Utilizing this compound as a starting material for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, or materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclobutanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-8-9-3-1-6-11(7-9)12(14)10-4-2-5-10/h1,3,6-7,10H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDHMRMXPTZBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642517 | |

| Record name | 3-(Cyclobutanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-48-2 | |

| Record name | 3-(Cyclobutylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclobutanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyanophenyl Cyclobutyl Ketone and Analogous Structures

Established Synthetic Pathways for Ketones and Cyclobutyl Ketones

The traditional approaches to synthesizing molecules like 3-Cyanophenyl cyclobutyl ketone rely on well-established reactions for forming the ketone carbonyl group and constructing the cyclobutane (B1203170) ring.

Classical Carbonyl Formation Reactions Applicable to Ketones

The formation of the ketone functional group is a cornerstone of organic synthesis. Several classical methods are suitable for creating the aryl-alkyl ketone linkage present in the target molecule.

Friedel-Crafts Acylation : This is a primary method for forming aromatic ketones. masterorganicchemistry.com It involves the reaction of an aromatic compound, in this case, cyanobenzene, with an acylating agent such as cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comgoogle.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the acyl halide and Lewis acid, attacks the aromatic ring. A key consideration for this reaction is the directing effect and reactivity of the cyano group. As an electron-withdrawing group, it deactivates the aromatic ring and directs acylation to the meta-position, making it suitable for the synthesis of the 3-cyano substituted product.

Oxidation of Secondary Alcohols : The oxidation of a secondary alcohol, specifically 3-cyanophenyl(cyclobutyl)methanol, provides a direct route to the corresponding ketone. youtube.com A variety of oxidizing agents can be employed for this transformation.

| Oxidizing Agent | Description |

| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, often generated in situ from sodium or potassium dichromate and sulfuric acid (Jones oxidation). |

| Pyridinium Chlorochromate (PCC) | A milder reagent, useful for oxidations in non-aqueous media. |

| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. This method is known for its mild conditions. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that allows for the efficient oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild, neutral conditions. |

Reactions of Organometallic Reagents with Nitriles : Organometallic reagents, such as Grignard reagents (e.g., cyclobutylmagnesium bromide) or organolithium compounds, can add to the cyano group of benzonitrile (B105546). The resulting imine intermediate can then be hydrolyzed under acidic conditions to yield the desired ketone. This method, however, would place the cyano group on the cyclobutyl part rather than the phenyl ring if starting from benzonitrile. To synthesize this compound, one would need to start with cyclobutanecarbonitrile (B1293925) and a 3-cyanophenyl Grignard reagent.

Strategies for the Construction of Substituted Cyclobutane Rings

The cyclobutane ring, a four-membered carbocycle, is present in numerous natural products and biologically active molecules. nih.govchemistryviews.org Its synthesis can be challenging due to ring strain.

[2+2] Cycloaddition Reactions : This is one of the most common methods for constructing cyclobutane rings. organic-chemistry.orgharvard.edunih.gov It involves the concerted or stepwise union of two unsaturated components (alkenes, ketenes, etc.). harvard.edu Photochemical [2+2] cycloadditions, often sensitized, are particularly effective for the synthesis of cyclobutanes from two alkene units. organic-chemistry.org For instance, the cycloaddition of an appropriately substituted styrene (B11656) derivative with an alkene could be envisioned as a route to a precursor for this compound.

Ring Expansion and Contraction Reactions : Cyclobutanes can be synthesized from other ring systems. For example, the ring expansion of cyclopropyl (B3062369) carbinols can lead to cyclobutanones. nih.gov Conversely, ring contraction of five-membered rings like pyrrolidines has been developed as a stereoselective method for synthesizing substituted cyclobutanes. chemistryviews.orgacs.orgacs.orgnih.gov This latter method involves the generation of a 1,4-biradical intermediate from a 1,1-diazene derived from the pyrrolidine, which then cyclizes to form the cyclobutane ring. acs.orgacs.org

Intramolecular Alkylation/Cyclization : Malonate derivatives can be used in intramolecular alkylation followed by decarboxylation to form cyclobutane rings. nih.gov This involves creating a four-carbon chain with good leaving groups at the 1 and 4 positions, which can then undergo cyclization.

Synthesis of Aromatic Ketones with Electron-Withdrawing Substituents

The presence of an electron-withdrawing group, such as the cyano group (-CN), on the aromatic ring influences the synthetic strategy.

Friedel-Crafts Acylation : As mentioned, Friedel-Crafts acylation is compatible with deactivating, meta-directing groups like the cyano group. masterorganicchemistry.com However, the deactivated ring requires harsher reaction conditions (e.g., higher temperatures or more potent Lewis acids) compared to activated rings.

Nucleophilic Aromatic Substitution (SNAAr) : While less common for ketone synthesis, one could theoretically envision a pathway where a nucleophile (e.g., a cyclobutyl anion equivalent) displaces a leaving group on a 3-halobenzonitrile derivative that also contains an activating group for SNAAr. This is generally less practical than electrophilic substitution methods.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed. For example, one could couple a 3-cyanophenylboronic acid derivative with a cyclobutylcarbonyl chloride in a Suzuki-type reaction, although this is more commonly used for biaryl synthesis. A more direct approach would be the coupling of an organozinc reagent with an acid chloride.

Novel and Emerging Synthetic Approaches to this compound

Recent advances in catalysis and synthetic methodology offer more efficient and selective routes to complex molecules like this compound.

Catalytic Methods for C–C Bond Formation in Ketone Synthesis

Modern catalytic methods focus on atom economy and the use of non-traditional starting materials.

Hydroacylation : The transition-metal-catalyzed addition of an aldehyde C-H bond across a C-C multiple bond (hydroacylation) is a highly atom-economical method for ketone synthesis. While intermolecular hydroacylation remains challenging, various catalytic systems have been developed.

C-H Activation/Functionalization : The direct functionalization of C-H bonds is a rapidly developing field. A strategy for synthesizing β-aryl ketones involves the palladium(II)-catalyzed non-directed C-H alkylation of arenes. chemrxiv.org This approach could potentially be adapted for the synthesis of aryl cyclobutyl ketones. Another approach is the formal γ-C-H functionalization of cyclobutyl ketones, which allows for the synthesis of cis-1,3-difunctionalized cyclobutanes from readily available cyclobutyl aryl ketones. nih.govdocumentsdelivered.com This method proceeds via a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, followed by a palladium-catalyzed C-C cleavage and functionalization. nih.gov

Biocatalysis : Enzymes are increasingly used for C-C bond formation. acs.orgnih.gov For example, ThDP-dependent enzymes can catalyze the formation of α-hydroxy ketones, which can then be further manipulated. acs.org While not a direct route to the target molecule, biocatalytic methods offer high stereoselectivity and environmentally benign reaction conditions.

Stereoselective Synthesis of Cyclobutyl Ketones via Chiral Catalysis

Creating specific stereoisomers is crucial for pharmaceutical applications. Chiral catalysis enables the enantioselective synthesis of complex molecules.

Enantioselective C(sp³)–H Arylation : A significant recent development is the Pd(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones using a chiral transient directing group. nih.gov This method has been successfully applied to the synthesis of chiral trisubstituted cyclobutanes from monosubstituted cyclobutanes. nih.gov An α-amino acid acts as a chiral transient directing group, and an electron-deficient pyridone ligand is crucial for achieving high enantioselectivity. nih.gov This strategy allows for the installation of aryl groups, including those with electron-withdrawing substituents, onto a cyclobutane ring with high enantiocontrol.

Asymmetric [2+2] Cycloadditions : The use of chiral catalysts in [2+2] cycloaddition reactions can induce enantioselectivity in the formation of the cyclobutane ring. organic-chemistry.org For example, chiral phosphoric acids have been used to catalyze enantioselective photocycloadditions. organic-chemistry.org

Kinetic Resolution : Chiral catalysts can be used to selectively react with one enantiomer of a racemic mixture of a starting material, such as a cyclobutyl ketone precursor, leaving the other enantiomer unreacted and thereby enriched.

The following table summarizes some of the key synthetic strategies:

| Synthetic Strategy | Key Features | Relevant Section |

| Friedel-Crafts Acylation | Classical electrophilic aromatic substitution, suitable for meta-directing groups. masterorganicchemistry.com | 2.1.1, 2.1.3 |

| [2+2] Cycloaddition | Forms the cyclobutane ring from unsaturated precursors. Can be made enantioselective. organic-chemistry.orgnih.gov | 2.1.2, 2.2.2 |

| Ring Contraction of Pyrrolidines | Stereoselective synthesis of substituted cyclobutanes. chemistryviews.orgacs.orgacs.org | 2.1.2 |

| C-H Functionalization | Direct, atom-economical approach to functionalize pre-existing skeletons. nih.govnih.gov | 2.2.1, 2.2.2 |

| Chiral Catalysis | Enables the synthesis of specific enantiomers, crucial for bioactive compounds. nih.govst-andrews.ac.uk | 2.2.2 |

Radical Cyclization and Coupling Strategies for Ketone Formation

Radical cyclization reactions offer a powerful method for constructing cyclic and polycyclic structures through the action of radical intermediates. wikipedia.org These reactions are typically initiated by the selective generation of a radical, which then undergoes an intramolecular cyclization onto a multiple bond. wikipedia.org The resulting cyclized radical is subsequently converted to the final product. wikipedia.org A key advantage of radical-based methods is their high functional group tolerance and the mild reaction conditions often employed. wikipedia.org

One prominent strategy involves the generation of ketyl radicals from carbonyl compounds through single electron transfer (SET). nih.gov Although the high reduction potential of ketones can be a challenge, visible light-mediated photoredox catalysis has emerged as a powerful tool to generate these reactive intermediates under mild conditions. nih.gov For instance, Knowles and co-workers demonstrated a catalytic intramolecular ketyl-olefin coupling reaction facilitated by proton-coupled electron transfer (PCET), yielding substituted cyclopentanes. nih.gov This approach utilizes a photoredox catalyst, a Brønsted acid, and a terminal reductant under visible light irradiation. nih.gov

Another approach involves the coupling of ketones with olefins. nih.gov Ketone-olefin coupling can be initiated by the formation of a ketyl radical, which then undergoes a 5-exo-trig cyclization with an olefin to form a carbon-centered radical that is subsequently trapped. nih.gov Alternatively, the reaction can proceed via the formation of an olefin radical anion. nih.gov

Tandem radical cyclization processes have also been developed. For example, the cyclization of phenylseleno esters derived from certain dihydroxyhept-6-enoic acids using tributyltin hydride can lead to the formation of cyclohexanones and cycloheptanones. researchgate.net

Table 1: Examples of Radical Cyclization and Coupling Strategies for Ketone Synthesis

| Strategy | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Photoredox-Catalyzed Ketyl-Olefin Cyclization | Uses visible light, a photoredox catalyst, and proton-coupled electron transfer (PCET) to generate ketyl radicals for intramolecular cyclization. | Cyclization of unsaturated ketones to form substituted cyclopentanes. | nih.gov |

| Ketone-Olefin Coupling | Involves the generation of a ketyl radical followed by cyclization with an olefin, or formation of an olefin radical anion for subsequent reaction. | Coupling of ketones with olefins to form cyclized products. | nih.gov |

| Tandem Radical Cyclization | Sequential radical cyclization reactions to build complex cyclic systems. | Cyclization of phenylseleno esters to yield cyclohexanones and cycloheptanones. | researchgate.net |

C–H Functionalization Approaches to Substituted Ketones

Direct C–H functionalization has become a pivotal strategy in organic synthesis, allowing for the formation of C-C and C-X (heteroatom) bonds by transforming ubiquitous C-H bonds. researchgate.netacs.org This approach offers a more atom- and step-economical alternative to traditional methods that often require pre-functionalized starting materials. rsc.org

A common and effective strategy involves the use of a directing group, which positions a metal catalyst in close proximity to a specific C-H bond, enabling its selective activation. acs.org The ketone moiety itself can serve as a directing group, although its coordinating ability is relatively weak. rsc.org Despite this, ketone-directed C-H functionalization is highly valuable for synthesizing ortho-substituted ketones, which are prevalent in bioactive molecules. rsc.org

For example, rhodium-catalyzed C-H functionalization has been employed for the direct introduction of α-acylalkyl groups using cyclic alkenyl carbonates. acs.org This method proceeds without the need for a base and provides α-aryl ketones in high yields. acs.org Similarly, rhodium(III)-catalyzed aerobic oxidative C-H olefination of aromatic ketones with unactivated alkenes has been developed, leading to cross-dehydrogenative Heck-type products. researchgate.net

Beyond C-C bond formation, ketone-directed C-X bond formation is also an area of active research. rsc.org These reactions allow for the direct installation of heteroatoms at the ortho position of a ketone, providing efficient access to o-acyl phenols, anilines, and haloarenes. rsc.org

Table 2: C–H Functionalization Approaches for Ketone Synthesis

| Approach | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|

| Ketone-Directed C-H Alkylation | Ruthenium(0) | Ortho-alkylation of aryl ketones with olefins. | rsc.org |

| Ketone-Directed C-H Olefination | Rhodium(III) | Aerobic oxidative olefination of aromatic ketones with unactivated alkenes. | researchgate.net |

| Direct α-Acylalkylation | Rhodium | Introduction of α-acylalkyl groups using cyclic alkenyl carbonates. | acs.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly guiding the development of synthetic methodologies for ketones and other valuable chemical compounds.

Application of Sustainable Catalytic Systems (e.g., Organocatalysis, Earth-Abundant Metals)

A major focus of green chemistry is the replacement of toxic and precious metal catalysts with more sustainable alternatives. nih.gov Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful and environmentally benign approach. mpg.de For instance, organocatalytic halo-cycloetherification has been used in the bioinspired total synthesis of α-tocopherol, demonstrating the potential for constructing complex chiral scaffolds. acs.org

The use of earth-abundant metals, such as iron, copper, and nickel, as catalysts is another key area of sustainable chemistry. iith.ac.inrsc.org These metals are less toxic and more economical than precious metals like palladium and platinum. rsc.orgrsc.org For example, nickel-catalyzed borylation and Suzuki reactions have been successfully implemented in the synthesis of complex molecules in the pharmaceutical industry. rsc.org

Development of Solvent-Free or Environmentally Benign Solvent Systems

Organic solvents are a major contributor to chemical waste. slideshare.net Consequently, the development of solvent-free reaction conditions or the use of environmentally benign solvents is a critical aspect of green chemistry. researchgate.netslideshare.net Solventless reactions, where the reactants are mixed without a solvent, can lead to increased efficiency, simplified purification, and reduced environmental impact. slideshare.net

When a solvent is necessary, water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Other alternatives include ionic liquids and supercritical fluids. nih.gov The choice of a "green" solvent is multifaceted and depends on the specific application and the entire life cycle of the solvent. nih.gov

Photocatalytic Oxidative Processes for Ketone Synthesis

Photocatalysis, which harnesses visible light to drive chemical reactions, is an inherently green technology. mdpi.com It often allows for reactions to occur under mild conditions without the need for high temperatures or harsh reagents. researchgate.net

Photocatalytic oxidative coupling of ketones can be achieved using silyl (B83357) bis-enol ethers, providing a route to 1,4-diketones without stoichiometric metal oxidants. nih.govacs.org Furthermore, the self-photocatalyzed oxidation of alkylarenes to carbonyls using water as the oxygen source represents a highly sustainable method for synthesizing valuable fine chemicals. acs.org Photocatalysis can also be combined with biocatalysis in one-pot cascade reactions to produce chiral compounds with high efficiency and enantioselectivity. mdpi.com

Atom Economy and Waste Minimization in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comjk-sci.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. numberanalytics.com

Reactivity and Chemical Transformations of 3 Cyanophenyl Cyclobutyl Ketone

Transformations Involving the Cyclobutyl Ring System

The inherent ring strain of the cyclobutane (B1203170) moiety in 3-cyanophenyl cyclobutyl ketone dictates much of its reactivity, providing a driving force for various ring-opening and functionalization reactions.

The high reactivity of strained carbocycles like cyclobutanes makes them useful precursors for more complex molecules. nih.govresearchgate.net The release of ring strain is a significant driving force for many organic reactions. nih.govacs.org While the absolute strain energy is a key factor, electronic delocalization also plays a crucial role in the reactivity of small rings. nih.govacs.org

In the context of cyclobutyl ketones, strain-release can be initiated through various methods, including thermolysis, photochemistry, and catalysis by transition metals or Lewis acids. researchgate.netresearchgate.netresearchgate.netnih.gov For instance, the cleavage of the central C-C bond in bicyclo[1.1.0]butanes (BCBs), which are structurally related to cyclobutanes, is a common strategy driven by strain-release to access functionalized cyclobutane derivatives. researchgate.netrsc.org These reactions can proceed through radical or ionic intermediates, leading to a variety of products. nih.gov

One notable pathway involves the Norrish Type II reaction, a photochemical process where the excited ketone abstracts a γ-hydrogen, leading to a 1,4-biradical intermediate. This intermediate can then undergo cyclization to form a bicyclo[1.1.1]pentan-2-ol or cleave to yield an alkene and a smaller ketone. nih.gov The formation of the bicyclo[1.1.1]pentan-2-ol from a cyclobutyl ketone is a key step in a sequence that ultimately leads to formal γ–C–H functionalization. nih.gov

Ring-opening of cyclopropyl (B3062369) ketones, which are even more strained, has been extensively studied and provides insights into the potential reactivity of cyclobutyl ketones. researchgate.netrsc.orgorganic-chemistry.org These reactions often involve cleavage of a C-C bond within the ring, driven by the release of strain, and can be coupled with the introduction of new functional groups. rsc.orgorganic-chemistry.org

A significant advancement in the chemistry of cyclobutyl ketones is the development of methods for formal γ–C–H functionalization. nih.govbohrium.comdocumentsdelivered.comnih.gov This strategy allows for the stereospecific synthesis of cis-1,3-disubstituted cyclobutanes, which are valuable motifs in medicinal chemistry. nih.govbohrium.comnih.govresearchgate.net

The process begins with a Norrish-Yang photocyclization of a cyclobutyl aryl ketone, such as this compound, to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govbohrium.comnih.gov This intermediate then undergoes a palladium-catalyzed C–C bond cleavage and subsequent functionalization. nih.govbohrium.comdocumentsdelivered.comnih.gov This two-step sequence effectively achieves a formal functionalization of the γ-C–H bond of the starting cyclobutyl ketone. nih.gov

This methodology allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high cis-selectivity. nih.govbohrium.comresearchgate.net The resulting functionalized cyclobutyl ketones can be further elaborated, demonstrating the synthetic utility of this approach. nih.gov Mechanistic studies suggest that the reaction likely proceeds through a Pd(II)/Pd(IV) catalytic cycle. bohrium.com

A dual transition metal electrocatalytic approach has also been reported for the C(sp³)–C(sp³) bond cleavage and arylation of cyclic alcohols, which could be applicable to derivatives of this compound. rsc.org This method involves the generation of an alkoxyl radical, followed by β-C–C bond cleavage to produce a carbon-centered radical that is then arylated. rsc.org

Table 1: Key Transformations in the Formal γ–C–H Functionalization of Cyclobutyl Ketones

| Step | Reaction Type | Intermediate/Product | Key Features |

| 1 | Norrish-Yang Cyclization | Bicyclo[1.1.1]pentan-2-ol | Photochemical, formation of a strained bicyclic alcohol |

| 2 | C–C Cleavage/Functionalization | cis-γ-functionalized cyclobutyl ketone | Palladium-catalyzed, stereospecific, wide substrate scope |

Reactions of the Ketone Moiety

The ketone functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The carbonyl group of this compound can undergo a wide range of standard derivatization reactions. For instance, it can be converted to an alkene via a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile. nih.gov

Reduction of the ketone is a common transformation that can lead to either the corresponding alcohol or the fully reduced alkane. The stereoselective reduction of 3-substituted cyclobutanones typically yields the cis-alcohol as the major product, a preference that can be enhanced by using bulkier reducing agents or lower reaction temperatures. vub.ac.be This stereochemical outcome is often rationalized by the Felkin-Anh model, where the hydride attacks from the less hindered face. vub.ac.be Complete reduction of the ketone to a methylene group can also be achieved. nih.gov

Furthermore, the aryl ketone moiety can be transformed into other functional groups through rearrangement reactions. For example, a Beckmann rearrangement can convert the ketone into a cyclobutane carboxylic anilide, while a Baeyer-Villiger oxidation can yield an acyl cyclobutanol. nih.gov The regioselectivity of these rearrangements can be controlled to selectively cleave either the cyclobutyl-acyl or the aryl-acyl bond. nih.gov

Enolate Chemistry and Alpha-Substitution Reactions

The presence of α-hydrogens on the cyclobutyl ring adjacent to the carbonyl group makes this compound susceptible to enolate formation. masterorganicchemistry.commsu.edulibretexts.org Enolates are powerful nucleophiles in organic synthesis, and their generation from this ketone opens up a variety of α-substitution reactions. wikipedia.orgfiveable.me

Enolate Formation: Treatment of this compound with a suitable base can lead to the deprotonation of the α-carbon, yielding a resonance-stabilized enolate ion. masterorganicchemistry.comyoutube.comkhanacademy.org The stability of this enolate is influenced by the electron-withdrawing nature of the adjacent carbonyl group. youtube.com The choice of base is crucial; strong bases like lithium diisopropylamide (LDA) can irreversibly form the enolate, while weaker bases like sodium ethoxide may establish an equilibrium. msu.edukhanacademy.org

Alpha-Alkylation: The formed enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. msu.edufiveable.me This reaction is a fundamental carbon-carbon bond-forming process. The regioselectivity of alkylation would depend on whether the kinetic or thermodynamic enolate is formed, although with a symmetrical cyclobutanone (B123998) precursor, this is not a factor. libretexts.org

Alpha-Halogenation: In the presence of a halogen (Cl₂, Br₂, I₂) and an acid or base catalyst, α-halogenation can occur. msu.eduwikipedia.org Under acidic conditions, the reaction proceeds through an enol intermediate, while basic conditions favor the formation of an enolate. msu.eduwikipedia.org

| Reaction Type | Reagents | Product Type |

| Enolate Formation | Strong Base (e.g., LDA) or Weaker Base (e.g., NaOEt) | Enolate Anion |

| Alpha-Alkylation | Enolate + Alkyl Halide (R-X) | α-Alkyl Ketone |

| Alpha-Halogenation | Ketone + Halogen (X₂) + Acid or Base | α-Halo Ketone |

Ketyl Radical Anion Generation and Subsequent Reactions

The carbonyl group of this compound can undergo single-electron transfer (SET) to form a ketyl radical anion. rsc.orgthieme-connect.com This highly reactive intermediate inverts the typical electrophilic nature of the carbonyl carbon, rendering it nucleophilic and opening pathways for unique bond-forming reactions. rsc.orgthieme-connect.com

The generation of ketyl radicals can be achieved through various methods, including the use of strong reducing agents like samarium diiodide (SmI₂) or through photoredox catalysis. nih.govacs.org Photochemical approaches offer a milder alternative to stoichiometric metallic reductants. rsc.org Once generated, the ketyl radical anion can participate in several transformations:

Pinacol Coupling: Homocoupling of two ketyl radicals can lead to the formation of a pinacol, a 1,2-diol. rsc.org

Reductive Coupling with Alkenes: Ketyl radicals can couple with alkenes, a process that is particularly effective with activated alkenes like styrenes. nih.govacs.org This intermolecular reaction forms a new carbon-carbon bond.

Intramolecular Reactions: If a suitable radical acceptor is present within the molecule, intramolecular cyclization can occur.

The reduction potential of the ketone is a critical factor, with aryl ketones generally being easier to reduce than aliphatic ketones. rsc.orgnih.gov The 3-cyanophenyl group, being electron-withdrawing, would likely facilitate the reduction of the ketone to the ketyl radical anion.

Expansion of Spin-Center Shift Processes in Carbonyl Activation

Recent advancements in radical chemistry have expanded the concept of the spin-center shift (SCS) to include carbonyl groups. nih.govacs.org An SCS is a radical process that typically involves a 1,2-radical translocation accompanied by the elimination of a leaving group. researchgate.net This concept has been extended to involve the conversion of a C=O π-bond to a C-O σ-bond. nih.govacs.org

In the context of this compound, a hypothetical SCS process could be initiated by the addition of a radical to the carbonyl oxygen. This could lead to a 1,n-radical translocation across the phenyl ring, potentially enabling the activation of distal bonds. researchgate.net For instance, a boryl radical could add to the carbonyl oxygen, and a subsequent radical shift through the aromatic system could promote other chemical events. researchgate.net While specific studies on this compound are not available, the general principle of SCS in aryl ketones suggests a potential avenue for novel reactivity. nih.govacs.orgresearchgate.net This could involve reactions like deoxygenative functionalization if a suitable leaving group were present at a benzylic position, which is not the case in the parent molecule but could be relevant for its derivatives. researchgate.net

Reactivity of the 3-Cyanophenyl Group

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. openstax.org This allows for nucleophilic addition reactions. openstax.orgncert.nic.inyoutube.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. openstax.org This is a common transformation for nitriles.

Reaction with Grignard Reagents: The addition of a Grignard reagent to the nitrile, followed by hydrolysis, yields a ketone. ncert.nic.in This provides a method to further functionalize the molecule.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

Aromatic Substitution Reactions on the Cyano-Substituted Phenyl Ring

The cyano group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution (EAS). brainly.comyoutube.com It directs incoming electrophiles to the meta position. youtube.comyoutube.com

Electrophilic Aromatic Substitution (EAS): Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will be slower than on benzene (B151609) and will occur at the positions meta to the cyano group. youtube.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): While the cyano group deactivates the ring for EAS, it activates it for nucleophilic aromatic substitution, particularly if there is a good leaving group at the ortho or para position. However, in this compound, there are no such leaving groups on the ring.

Intramolecular Cyclization Pathways Involving the Cyano Group

The cyano group can participate in intramolecular cyclization reactions, especially when a suitable nucleophile is present elsewhere in the molecule. nih.govnih.govacs.org

While there are no direct reports of intramolecular cyclization for this compound itself, analogous systems demonstrate this possibility. For example, if the cyclobutyl ketone were to be modified to contain a nucleophilic center, this could potentially attack the electrophilic carbon of the nitrile. rsc.org The generation of a radical on the cyclobutyl ring could also lead to an intramolecular addition to the cyano group, although this would be a more complex process. acs.orgacs.org The formation of fused heterocyclic systems is a common outcome of such cyclizations. nih.gov For instance, a base-promoted intramolecular cyclization could occur if a tethered alkyne were present, leading to a fused pyridine (B92270) ring. nih.gov

The reactivity of this compound is a rich tapestry woven from the individual characteristics of its functional groups. The ketone enables enolate formation and subsequent α-substitution, as well as radical-based transformations through its ketyl anion. The 3-cyanophenyl group, while deactivating the ring to electrophilic attack, provides a handle for nucleophilic additions and directs substitution patterns. Furthermore, the potential for intramolecular cyclizations involving the cyano group highlights the latent complexity of this molecule. A thorough understanding of these reactivity principles is essential for the strategic design of synthetic routes utilizing this compound as a building block.

Cyano Migration Reactions in Related Compounds

The intramolecular migration of a cyano group is a significant transformation in organic synthesis, often proceeding through radical intermediates. mdpi.com This process typically involves the addition of a carbon-centered radical to the nitrile's carbon-nitrogen triple bond, followed by a β-scission of the resulting cyclic iminyl radical. mdpi.compreprints.org This sequence relocates the cyano group and generates a more stable carbon radical, which can then undergo further reactions. mdpi.com

While specific studies on this compound are not prevalent, the reactivity of related compounds provides valuable insights. For instance, radical-mediated 1,3-cyano migration has been observed in substituted 3-cyanopropyl radicals. rsc.org These reactions often require elevated temperatures to overcome the energy barrier associated with the formation of strained four-membered ring intermediates. preprints.org Photochemical methods, including those using photosensitizers like 2-chlorothioxanthone, have also been employed to facilitate cyano group migration. mdpi.com In some systems, the migration can be triggered by the addition of a radical species to a carbon-carbon double or triple bond. mdpi.com

A notable example involves the di-π-ethane rearrangement of certain nitriles, which proceeds through a diradical intermediate and can lead to cyclopropanation via the migration of both cyano and aryl groups. mdpi.com Furthermore, visible-light-induced tandem cyclization/1,3-cyano migration has been demonstrated for nitrile-substituted N-allyl enamines, offering a milder alternative to thermal methods. preprints.org

Mechanistic Investigations of Complex Transformations

Elucidation of Radical Mechanisms in Oxidation Processes

The oxidation of ketones can proceed through various mechanisms, often involving radical intermediates. ijnrd.orgyoutube.com For cyclobutyl ketones, oxidation can be initiated by radical species like the hydroxyl radical (•OH). researchgate.net The initial step is typically the abstraction of a hydrogen atom, leading to the formation of a carbon-centered radical. researchgate.netnih.gov The subsequent reaction pathways are dictated by the stability of the radical intermediates and the reaction conditions.

One significant photochemical reaction of ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group upon photoexcitation. wikipedia.orgyoutube.com This process generates an acyl radical and an alkyl radical. wikipedia.org For cyclic ketones, this cleavage results in a diradical species which can undergo several secondary reactions, including decarbonylation to form a new diradical that can cyclize, or intramolecular disproportionation to form an unsaturated aldehyde. youtube.comnih.gov The efficiency of Norrish Type I reactions is influenced by the stability of the formed radicals and the ring strain of the cyclic ketone. nih.govlibretexts.org

The oxidation of ketones can also be achieved using strong oxidizing agents, though this often leads to the cleavage of carbon-carbon bonds. libretexts.org A well-known example is the Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones) using peroxy acids. libretexts.orgorganic-chemistry.org The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of one of the ketone's substituent groups. libretexts.org While this reaction is typically considered ionic, radical pathways can be involved in the presence of certain initiators or under specific conditions.

In the context of this compound, radical-initiated oxidation would likely involve initial attack at the cyclobutyl ring or the benzylic position, depending on the reagent and conditions. The presence of the phenyl ring could stabilize adjacent radical intermediates, influencing the regioselectivity of the initial hydrogen abstraction.

Kinetic Studies of Key Reaction Steps

In the context of ketone reactions, kinetic studies have been instrumental in elucidating mechanisms. For example, in the oxidation of cyclic ketones, comparing the rate of oxidation to the rate of enolization can determine whether the ketone reacts directly or via its enol form. ijnrd.org If the rates are equal and the reaction is zero-order in the oxidant, it suggests that enol formation is the rate-determining step. ijnrd.org

For radical reactions, kinetic data can help to understand the relative rates of different pathways. For instance, in the OH radical-initiated oxidation of unsaturated ketones, rate coefficients for the initial OH addition can be determined. copernicus.org The rate constants for the reactions of OH radicals with various organic compounds, including ketones, are essential for atmospheric chemistry models. noaa.gov

Table 1: Representative Rate Constants for Reactions of Ketones and Related Compounds

| Reactant | Reagent | Rate Constant (k) | Temperature (K) | Conditions/Notes |

| 3-Methyl-3-penten-2-one | OH radical | (6.5 ± 1.2) x 10⁻¹¹ cm³molecule⁻¹s⁻¹ | 298 ± 3 | Gas phase |

| 4-Methyl-3-penten-2-one | OH radical | (8.1 ± 1.3) x 10⁻¹¹ cm³molecule⁻¹s⁻¹ | 298 ± 3 | Gas phase |

| Cyclopentanone | OH radical | 1.1 x 10⁻¹¹ cm³molecule⁻¹s⁻¹ | 298 | Gas phase, estimated |

| Cyclohexanone | OH radical | 1.8 x 10⁻¹¹ cm³molecule⁻¹s⁻¹ | 298 | Gas phase, estimated |

This table presents representative data from related compounds to illustrate the range of kinetic parameters, as specific data for this compound is not available in the search results.

Role of Catalysis in Directing Chemoselectivity and Stereoselectivity

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with high efficiency and selectivity. rug.nl Catalysts can direct the outcome of a reaction towards a specific product (chemoselectivity) and control the formation of a particular stereoisomer (stereoselectivity). nih.govresearchgate.net

Chemoselectivity: In a molecule with multiple functional groups, a chemoselective catalyst will facilitate the reaction at only one of them. For this compound, which possesses a ketone, a nitrile, and an aromatic ring, a key challenge is the selective transformation of one functional group in the presence of the others. For example, in a reduction reaction, a catalyst could be chosen to selectively reduce the ketone to an alcohol without affecting the cyano group or the aromatic ring. Biocatalysts, such as plant tissues, have been shown to selectively reduce various ketones. nih.gov

Stereoselectivity: Many organic molecules are chiral, existing as non-superimposable mirror images called enantiomers. Catalytic asymmetric synthesis aims to produce a single enantiomer of a chiral product. This is often achieved using chiral catalysts. acs.org

For cyclobutyl ketones, palladium-catalyzed enantioselective C(sp³)-H arylation has been achieved using a chiral transient directing group. nih.gov This method allows for the synthesis of enantioenriched cyclobutanes. nih.gov Lewis acid catalysis is another powerful tool for controlling stereoselectivity. nih.govyoutube.com Chiral Lewis acids can activate carbonyl compounds towards nucleophilic attack, and the chiral environment around the catalyst can direct the nucleophile to one face of the carbonyl, leading to an excess of one enantiomer of the product. nih.gov For instance, chiral N,N'-dioxide/Sc(III) catalysts have been used for the asymmetric Baeyer-Villiger oxidation of 3-substituted cycloketones, controlling both regio- and stereoselectivity. rsc.org

Table 2: Examples of Catalytic Systems for Selective Transformations of Ketones

| Reaction Type | Catalyst System | Substrate Type | Selectivity |

| Enantioselective C(sp³)-H Arylation | Pd(II) with chiral transient directing group | Cyclobutyl ketones | High enantioselectivity |

| Asymmetric Baeyer-Villiger Oxidation | Chiral N,N'-dioxide/Sc(III) | 3-Substituted cycloketones | High regio- and stereoselectivity |

| Asymmetric Cyanosilylation | Chiral disulfonimide (organocatalyst) | Aldehydes | Excellent enantioselectivity |

| Asymmetric Reduction | Plant tissues (biocatalyst) | Prochiral ketones | High enantioselectivity |

This table summarizes catalytic systems used for related ketone transformations to highlight the principles of chemo- and stereoselectivity, as specific examples for this compound were not detailed in the search results.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular framework of 3-Cyanophenyl cyclobutyl ketone in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments, their connectivity, and spatial relationships can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide the initial, fundamental data regarding the electronic environment of each unique proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the magnetic shielding around a nucleus, which is highly sensitive to the molecular structure.

In the ¹H NMR spectrum, the aromatic protons are expected to appear in the downfield region (δ 7.5-8.3 ppm) due to the deshielding effects of the aromatic ring current, the electron-withdrawing nitrile group, and the ketone. The specific splitting patterns (doublet, triplet, etc.) arise from spin-spin coupling with adjacent protons, allowing for the precise assignment of each proton on the phenyl ring. The proton on the cyclobutyl ring alpha to the carbonyl group (Cα-H) is also significantly deshielded and would likely appear as a multiplet around δ 3.8-4.2 ppm. The remaining six protons of the cyclobutyl ring would produce complex multiplets in the upfield region (δ 1.8-2.5 ppm).

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The carbonyl carbon (C=O) is highly deshielded and characteristically appears far downfield (around δ 199 ppm). The nitrile carbon (C≡N) has a distinct chemical shift around δ 118 ppm, while its adjacent quaternary aromatic carbon (C3) appears near δ 113 ppm. The other aromatic carbons resonate in the δ 130-138 ppm range. The cyclobutyl carbons display signals in the aliphatic region, with the alpha-carbon (Cα) being the most downfield (around δ 55 ppm) due to the adjacent carbonyl group.

Predicted ¹H and ¹³C NMR Data for this compound

The following table outlines the predicted chemical shifts and multiplicities for this compound. These values are estimated based on standard chemical shift tables and data from analogous compounds.

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| H2' | 8.25 | t | C=O | 199.2 |

| H4' | 8.15 | dt | C1' | 137.5 |

| H5' | 7.70 | t | C5' | 134.0 |

| H6' | 8.05 | dt | C6' | 132.8 |

| Cα-H | 3.95 | p | C2' | 132.5 |

| Cβ-H₂ | 2.40 | m | C4' | 130.1 |

| Cγ-H₂ | 2.10 | m | C≡N | 118.1 |

| Cβ'-H₂ | 1.95 | m | C3' | 112.9 |

| Cα | 55.4 | |||

| Cβ | 25.8 | |||

| Cγ | 18.0 |

Abbreviations: t = triplet, dt = doublet of triplets, p = pentet, m = multiplet.

While 1D NMR provides information about the types of protons and carbons, 2D NMR experiments are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring (e.g., H4' with H5', and H5' with H6'). Crucially, it would also map the connectivity within the cyclobutyl ring, showing correlations from the Cα-H proton to the Cβ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ ~3.95 ppm would show a cross-peak with the carbon signal at δ ~55.4 ppm, confirming their identities as Cα-H and Cα, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect different parts of the molecule. Essential correlations for confirming the structure of this compound would include:

Cross-peaks from the Cα-H proton of the cyclobutyl ring to the carbonyl carbon (C=O) and the aromatic C1' carbon.

Correlations from the aromatic protons (H2' and H4') to the nitrile carbon (C≡N).

Correlations from aromatic protons H2' and H6' to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation. For example, it could reveal through-space interactions between the Cα-H of the cyclobutyl ring and the ortho protons (H2' and H6') of the phenyl ring, providing insight into the rotational orientation around the C(aryl)-C(O) bond.

The four-membered cyclobutyl ring is not planar and exists in a dynamic equilibrium between puckered conformations. researchgate.net Similarly, there is rotational freedom around the single bond connecting the phenyl ring to the carbonyl group. Variable Temperature (VT) NMR is the ideal technique to study these dynamic processes. researchgate.net

At room temperature, if the rate of interconversion between conformations is fast on the NMR timescale, the signals for the cyclobutyl protons (e.g., the two Cβ protons) may appear as averaged, potentially broad signals. As the temperature is lowered, this interconversion slows down. If the exchange rate becomes slow enough, separate signals for the axial and equatorial protons of the cyclobutyl ring would be observed. By analyzing the spectra at different temperatures, the coalescence temperature can be determined, which allows for the calculation of the energy barrier (ΔG‡) for the ring-puckering process. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Each functional group in this compound has a characteristic vibrational frequency, leading to distinct peaks in the IR and Raman spectra. bohrium.com

Nitrile (C≡N): The nitrile group gives rise to a sharp, medium-intensity absorption in the IR spectrum in the range of 2240-2220 cm⁻¹. This peak is a very reliable indicator of the presence of the -CN group.

Carbonyl (C=O): The ketone carbonyl group conjugated with an aromatic ring typically shows a strong, sharp absorption band in the IR spectrum between 1690-1680 cm⁻¹. wpmucdn.comorgchemboulder.com This is shifted to a lower frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹) due to resonance with the phenyl ring. orgchemboulder.com

Aromatic Ring: The aromatic ring exhibits several characteristic bands. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹.

Cyclobutyl Ring: The aliphatic C-H bonds of the cyclobutyl group show strong stretching vibrations in the region of 2980-2850 cm⁻¹, just below the aromatic C-H stretches. wpmucdn.com Bending vibrations for the CH₂ groups appear around 1470-1440 cm⁻¹. The strained nature of the four-membered ring can sometimes influence the exact position of these absorptions. libretexts.org

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | ~2230 | Medium, Sharp |

| Carbonyl | C=O Stretch (Aryl Ketone) | ~1685 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1605, ~1580, ~1475 | Medium to Weak |

| Aromatic C-H | C-H Stretch | ~3080 | Weak |

| Cyclobutyl C-H | C-H Stretch | ~2960, ~2870 | Strong |

| Cyclobutyl CH₂ | CH₂ Bend (Scissoring) | ~1450 | Medium |

While no specific studies on this compound are reported, in situ Raman spectroscopy is a powerful Process Analytical Technology (PAT) that could be applied to monitor its synthesis and subsequent reactions. The technique allows for real-time analysis of the reaction mixture without the need for sampling. researchgate.net

For example, in a potential Friedel-Crafts acylation reaction to synthesize the title compound from 1,3-dicyanobenzene (B1664544) and cyclobutanecarbonyl chloride, a Raman probe could be inserted directly into the reaction vessel. Key vibrational bands could be monitored over time:

The disappearance of the C=O stretching band of the starting material, cyclobutanecarbonyl chloride (typically >1750 cm⁻¹).

The appearance and increase in intensity of the C=O stretching band of the product, this compound (at ~1685 cm⁻¹).

The appearance of the product's other characteristic Raman-active bands.

By tracking the intensity of these peaks as a function of time, one can obtain detailed kinetic profiles of the reaction, determine reaction endpoints, and identify the formation of any intermediates or byproducts, leading to improved process control and optimization.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the intricate fragmentation pathways of organic molecules. For this compound, a combination of high-resolution and tandem mass spectrometry techniques provides a wealth of structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. The theoretical exact mass of this compound (C₁₂H₁₁NO) can be calculated based on the most abundant isotopes of its constituent atoms.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₂H₁₁NO)

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 12 | 144.000000 |

| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | | 185.084064 |

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion and analyze the resulting product ions. This technique provides valuable insights into the connectivity of the molecule. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation is likely to be initiated at the most labile bonds and charge-retaining functional groups.

A plausible fragmentation pathway for this compound would involve initial cleavage of the bonds adjacent to the carbonyl group (α-cleavage), which is a characteristic fragmentation for ketones. libretexts.orgmiamioh.edu The presence of the aromatic ring and the cyclobutyl group offers several competing fragmentation routes.

Key Predicted Fragmentation Pathways:

Loss of the cyclobutyl group: A primary fragmentation would be the cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, leading to the formation of a stable acylium ion.

C₁₂H₁₁NO⁺ → [C₈H₅NO]⁺ + C₄H₆

Loss of the cyanophenyl group: Cleavage on the other side of the carbonyl group would result in the loss of the cyanophenyl radical.

C₁₂H₁₁NO⁺ → [C₅H₇O]⁺ + C₇H₄N•

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a characteristic rearrangement. youtube.comyoutube.comyoutube.com In this compound, a γ-hydrogen is available on the cyclobutyl ring, which could lead to the formation of a neutral alkene fragment and a charged enol.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Predicted) | Proposed Formula | Proposed Structure/Fragment |

|---|---|---|

| 186.0917 | [C₁₂H₁₂NO]⁺ | Protonated molecule [M+H]⁺ |

| 158.0600 | [C₁₁H₈NO]⁺ | Loss of ethene from cyclobutyl ring |

| 130.0549 | [C₈H₄NO]⁺ | Acylium ion after loss of cyclobutyl group |

| 102.0495 | [C₇H₄N]⁺ | Cyanophenyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Both GC-MS and LC-MS are powerful techniques for separating components of a mixture and identifying them based on their mass spectra. ste-mart.comgcms.czthermofisher.com The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte.

GC-MS Analysis: this compound is expected to be sufficiently volatile and thermally stable for GC-MS analysis. gcms.czthermofisher.comtdi-bi.com A typical GC chromatogram would show a single sharp peak if the sample is pure, with the corresponding mass spectrum confirming its identity. This technique is also well-suited for identifying and quantifying any volatile impurities.

LC-MS Analysis: LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. bldpharm.comnih.govnih.govusgs.gov For this compound, reverse-phase LC with a suitable solvent gradient would effectively separate it from non-volatile impurities or related compounds in a mixture. ESI in positive ion mode would be an appropriate ionization method to generate the protonated molecule for MS detection.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information about bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, we can predict the key structural features based on related known structures.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A hypothetical crystal structure of this compound would reveal characteristic bond lengths and angles. The C≡N bond of the nitrile group would be approximately 1.14 Å. The C=O bond of the ketone would be around 1.22 Å. The bond lengths within the phenyl ring would be in the range of 1.38-1.40 Å. The C-C bonds within the cyclobutyl ring are expected to be slightly elongated compared to a typical alkane due to ring strain. The planarity of the phenyl ring and the puckered conformation of the cyclobutyl ring would be defined by specific dihedral angles.

Table 3: Predicted Key Bond Lengths and Angles for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length (Å) | C (nitrile) | N | - | ~1.14 |

| Bond Length (Å) | C (carbonyl) | O | - | ~1.22 |

| Bond Length (Å) | C (phenyl) | C (phenyl) | - | ~1.39 (avg) |

| Bond Length (Å) | C (carbonyl) | C (cyclobutyl) | - | ~1.52 |

| Bond Angle (°) | C (phenyl) | C (carbonyl) | C (cyclobutyl) | ~120 |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the case of this compound, several types of intermolecular interactions would be anticipated to play a role in the crystal packing. rsc.orgmdpi.comaps.org

Dipole-Dipole Interactions: The polar ketone and nitrile groups will induce significant dipole moments in the molecule, leading to strong dipole-dipole interactions that will influence the packing arrangement.

π-π Stacking: The electron-deficient cyanophenyl ring can participate in π-π stacking interactions with adjacent phenyl rings, contributing to the stability of the crystal lattice.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the cyclobutyl or phenyl groups and the oxygen atom of the carbonyl group or the nitrogen atom of the nitrile group of neighboring molecules are likely to be present. nih.gov The nitrile group, in particular, is a known hydrogen bond acceptor.

Computational Chemistry and Mechanistic Studies of 3 Cyanophenyl Cyclobutyl Ketone

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are powerful tools for elucidating the intricate details of chemical reactions at the molecular level. For 3-cyanophenyl cyclobutyl ketone, these investigations can reveal the energetic feasibility and stereochemical outcomes of various transformations.

Density Functional Theory (DFT) Calculations for Transition State Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. mdpi.com It is particularly valuable for locating and characterizing transition states, which are the highest energy points along a reaction coordinate and are crucial for understanding reaction mechanisms. mdpi.comnih.gov For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group or a rearrangement of the cyclobutyl ring, DFT calculations can model the geometry of the transition state.

Table 1: Hypothetical DFT Data for the Transition State of a Nucleophilic Addition to this compound

| Parameter | Value | Description |

| Imaginary Frequency | -450 cm⁻¹ | Corresponds to the C-Nu bond formation. |

| C=O Bond Length | 1.35 Å | Elongated from the ground state (approx. 1.22 Å). |

| C-Nu Bond Length | 2.10 Å | Represents the forming bond. |

| Activation Energy (ΔG‡) | 15.5 kcal/mol | The free energy barrier for the reaction. |

Disclaimer: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. It is not based on published experimental or computational results for this compound.

Energetic Profiles and Reaction Pathways Modeling

By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a complete energetic profile, often referred to as a reaction coordinate diagram. This profile provides a visual representation of the energy changes that occur throughout a chemical reaction. beilstein-journals.orgnih.gov

Modeling different potential pathways allows for a comparison of their activation energies. The pathway with the lowest activation barrier is generally the most kinetically favorable. For this compound, this could be used to predict, for example, whether a reaction is likely to proceed via a concerted mechanism or a stepwise mechanism involving a discrete intermediate.

Predicting Reactivity and Selectivity in Novel Transformations

Computational models can predict the reactivity of this compound towards various reagents. By analyzing the electronic properties, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO), researchers can identify the most likely sites for electrophilic or nucleophilic attack. The cyano group, being electron-withdrawing, influences the reactivity of both the phenyl ring and the carbonyl group.

Furthermore, these methods can predict stereoselectivity, such as in the reduction of the ketone to the corresponding alcohol, by comparing the transition state energies leading to different stereoisomers.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods are excellent for studying single points on a potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. cdnsciencepub.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape.

Analysis of Cyclobutyl Ring Flexibility and Conformational Preferences

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. nih.govfiveable.me This puckering is a dynamic process, and the ring can interconvert between different puckered states. nih.gov MD simulations can be used to explore the potential energy surface of the cyclobutyl ring in this compound.

The puckering of the cyclobutane ring is typically described by a puckering amplitude and a phase angle. nih.gov By tracking these parameters over the course of a simulation, the preferred conformations and the energy barriers between them can be determined. The presence of the relatively bulky 3-cyanophenyl group attached to the carbonyl can be expected to influence the puckering preference.

Table 2: Illustrative Conformational Data for the Cyclobutyl Ring of this compound from a Hypothetical MD Simulation

| Conformer | Puckering Amplitude (q) | Relative Population (%) | Description |

| Axial | 0.25 Å | 65% | The phenyl group is in a more axial-like position relative to the mean plane of the ring. |

| Equatorial | 0.23 Å | 35% | The phenyl group is in a more equatorial-like position. |

Disclaimer: The data presented in this table is for illustrative purposes to show the type of information that can be obtained from MD simulations. These values are not based on specific published research for this molecule.

Solvent Effects on Molecular Conformation and Reactivity

The solvent can have a significant impact on the conformation and reactivity of a molecule. cdnsciencepub.comfrontiersin.org MD simulations can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. frontiersin.orgrsc.orgnih.gov

By running simulations in different solvents, it is possible to observe how solvent polarity and hydrogen bonding capabilities affect the conformational equilibrium of the cyclobutyl ring and the orientation of the cyanophenyl group. For example, a polar solvent might stabilize a more polar conformation of the molecule. These solvent-induced conformational changes can, in turn, influence the molecule's reactivity by altering the accessibility of the reactive sites.

No Specific Research Found for this compound

A thorough review of available scientific literature reveals a notable absence of specific computational chemistry and mechanistic studies focused on the compound This compound . While research exists on related molecules and general computational methodologies, no dedicated studies detailing the in silico prediction of spectroscopic parameters or non-covalent interaction analyses for this particular ketone could be identified.

Computational chemistry is a powerful tool for understanding molecular structure and reactivity. Techniques such as in silico Nuclear Magnetic Resonance (NMR) chemical shift prediction and vibrational frequency calculations are instrumental in validating experimental data and assigning spectral features. Similarly, methods like Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots provide deep insights into the nature and strength of intermolecular interactions within a crystal lattice.

Although studies on compounds such as 3-cyanophenylboronic acid have utilized Hirshfeld surface analysis to investigate their crystal packing and intermolecular forces, these findings are not directly transferable to this compound due to significant differences in their molecular structures and functional groups. The presence of the cyclobutyl ketone moiety in place of the boronic acid group would lead to distinct electronic and steric properties, resulting in different spectroscopic signatures and intermolecular interaction patterns.

Therefore, without specific research dedicated to this compound, it is not possible to provide detailed research findings, data tables, or in-depth analysis as requested for the outlined sections on its computational chemistry. The scientific community has not yet published studies on the computational NMR, IR, Raman, Hirshfeld surface, or RDG analysis of this specific compound.

Advanced Analytical Methodologies for 3 Cyanophenyl Cyclobutyl Ketone

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of 3-Cyanophenyl cyclobutyl ketone. libretexts.org The choice of chromatographic method depends on the specific analytical goal, such as purity assessment, quantification, or purification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of this compound. ipinnovative.com Its high resolution and sensitivity make it ideal for determining the purity of the compound and quantifying it in various samples. A typical HPLC method for this analysis would be a reversed-phase method.

Method development for this compound would involve optimizing several parameters to achieve good separation and peak shape. This includes selecting an appropriate stationary phase, mobile phase composition, flow rate, and column temperature. Given the structure of this compound, a C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, possibly with a modifier like trifluoroacetic acid to improve peak shape. scienggj.org

Once developed, the HPLC method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. ipinnovative.com Validation is performed according to guidelines from the International Council for Harmonisation (ICH).

Table 1: HPLC Method Parameters and Validation for this compound

| Parameter | Typical Condition/Value | Purpose |

| Chromatographic Conditions | ||

| Column | C18, 150 x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (gradient elution) | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) | Detects the compound as it elutes. |

| Validation Parameters | ||

| Linearity | R² ≥ 0.99 | Demonstrates a proportional relationship between concentration and response. |

| Accuracy | 98-102% recovery | Measures the closeness of the test results to the true value. scienggj.org |

| Precision | RSD ≤ 2% | Shows the closeness of agreement between a series of measurements. scienggj.org |

| Specificity | No interference from blank or placebo | Ensures the method is specific for the analyte of interest. scienggj.org |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest amount of analyte that can be detected. mdpi.com |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com |

This table presents hypothetical yet representative data for an HPLC method for this compound.